molecular formula C16H14N2S2 B5379563 [2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIDYL) SULFIDE

[2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIDYL) SULFIDE

Cat. No.: B5379563
M. Wt: 298.4 g/mol
InChI Key: AOZHRUHTISNMCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIDYL) SULFIDE is a heterocyclic compound that contains both thiazole and pyridine rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of sulfur and nitrogen atoms in the thiazole ring contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIDYL) SULFIDE typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIDYL) SULFIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents, nucleophiles, and bases are used depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Chemistry

In chemistry, [2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIDYL) SULFIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has shown potential in various assays for its antimicrobial, antifungal, and anticancer activities. The presence of both thiazole and pyridine rings contributes to its ability to interact with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to inhibit specific enzymes or receptors makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity .

Mechanism of Action

The mechanism of action of [2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIDYL) SULFIDE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfur and nitrogen atoms play a crucial role in these interactions by forming hydrogen bonds or coordinating with metal ions .

Comparison with Similar Compounds

Similar Compounds

    2,4-Disubstituted Thiazoles: These compounds also contain thiazole rings and exhibit similar biological activities.

    Thiazole Derivatives: Various thiazole derivatives are known for their antimicrobial and anticancer properties.

Uniqueness

What sets [2-(3-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIDYL) SULFIDE apart is the combination of the thiazole and pyridine rings, which enhances its chemical reactivity and biological activity. The specific substitution pattern on the thiazole ring also contributes to its unique properties .

Properties

IUPAC Name

2-(3-methylphenyl)-4-(pyridin-2-ylsulfanylmethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S2/c1-12-5-4-6-13(9-12)16-18-14(11-20-16)10-19-15-7-2-3-8-17-15/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZHRUHTISNMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.